Hydrogen-Bond Donor Capacity vs. the Parent 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine Scaffold
The 6-carboxamide group introduces two hydrogen-bond donors (HBD) and one additional acceptor (HBA) compared with the unsubstituted parent scaffold 2-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1119280-66-8). This difference is directly reflected in computed descriptors: the target compound has HBD = 2, HBA = 3, and topological polar surface area (TPSA) = 84.7 Ų, whereas the parent scaffold has HBD = 1, HBA = 2, and TPSA = 41.6 Ų [1]. The doubled TPSA and tripling of HBD capacity predict superior aqueous solubility and enhanced capacity for forming bidentate hydrogen bonds with kinase hinge residues—both prerequisites for fragment screening hit validation [2].
| Evidence Dimension | Hydrogen-bond donor count / Topological polar surface area |
|---|---|
| Target Compound Data | HBD = 2, HBA = 3, TPSA = 84.7 Ų |
| Comparator Or Baseline | 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1119280-66-8): HBD = 1, HBA = 2, TPSA = 41.6 Ų |
| Quantified Difference | ΔHBD = +1 (2×); ΔTPSA = +43.1 Ų (2.04×) |
| Conditions | Computed descriptors from PubChem (Cactvs 3.4.8.18 / XLogP3 3.0) |
Why This Matters
For procurement decisions in fragment-based screening, the carboxamide-containing scaffold provides immediate hydrogen-bonding pharmacophore features that the simpler 2-chloro scaffold lacks, eliminating the need for post-synthetic functionalization to achieve hinge-binding recognition.
- [1] PubChem Compound Summary CID 92134167 (target compound) and CID 44123616 (2-chloro-5H-pyrrolo[3,2-d]pyrimidine comparator), National Library of Medicine, 2026. View Source
- [2] Sogabe, S., et al. Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors. ACS Medicinal Chemistry Letters, 2013, 4, 201–205. View Source
